![molecular formula C20H24FN5O3 B12427965 Omecamtiv mecarbil-d8](/img/structure/B12427965.png)
Omecamtiv mecarbil-d8
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Overview
Description
Omecamtiv mecarbil-d8 is a deuterated derivative of omecamtiv mecarbil, a cardiac myosin activator. Omecamtiv mecarbil is a novel therapeutic agent designed to enhance cardiac contractility by specifically targeting and activating cardiac myosin. This compound is primarily investigated for its potential in treating heart failure with reduced ejection fraction (HFrEF).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omecamtiv mecarbil-d8 involves the incorporation of deuterium atoms into the molecular structure of omecamtiv mecarbil. The process typically starts with the synthesis of a urea intermediate, which is then converted to omecamtiv mecarbil through a series of chemical reactions. The deuterium atoms are introduced using deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Omecamtiv mecarbil-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Omecamtiv mecarbil is an investigational, selective, small molecule cardiac myosin activator being studied for the treatment of heart failure with reduced ejection fraction (HFrEF) . It is designed to directly target the contractile mechanisms of the heart by binding to and recruiting more cardiac myosin heads to interact with actin during systole . Preclinical research indicates that omecamtiv mecarbil enhances cardiac contractility without increasing intracellular myocyte calcium concentrations or myocardial oxygen consumption .
Clinical Trials and Outcomes
METEORIC-HF: A Phase 3 clinical trial evaluating omecamtiv mecarbil versus placebo on exercise capacity in patients with HFrEF. The trial assessed exercise capacity via cardiopulmonary exercise testing (CPET) following 20 weeks of treatment in 276 patients already receiving standard of care therapy .
GALACTIC-HF: A Phase 3 clinical trial that demonstrated a statistically significant reduction in the risk of cardiovascular (CV) death or heart failure events (heart failure hospitalization and other urgent treatment for heart failure) compared to placebo in patients treated with standard of care . However, no reduction in the secondary endpoint of time to CV death was observed .
A post hoc analysis of the GALACTIC-HF trial data indicated that patients with severe heart failure benefited from omecamtiv mecarbil treatment, showing a clinically meaningful reduction in the composite endpoint of time to first HF event or CV death . Patients without severe heart failure did not experience a significant treatment benefit . The therapy was well-tolerated, with no significant changes in blood pressure, kidney function, or potassium levels, even among patients with severe HF .
Real-World Eligibility
Mechanism of Action
Omecamtiv mecarbil-d8 exerts its effects by specifically targeting and activating cardiac myosin. The compound binds to the catalytic S1 domain of cardiac myosin, enhancing the interaction between myosin and actin filaments. This activation increases the rate of phosphate release from myosin, stabilizing the pre-powerstroke and phosphate release states. As a result, the compound prolongs myocardial contraction, leading to increased systolic ejection time and improved cardiac output.
Comparison with Similar Compounds
Similar Compounds
Dobutamine: A beta-adrenergic agonist that increases cardiac contractility by stimulating beta-1 adrenergic receptors.
Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing cardiac contractility.
Levosimendan: A calcium sensitizer that increases the sensitivity of cardiac myofilaments to calcium, improving contractility.
Uniqueness of Omecamtiv Mecarbil-d8
This compound is unique in its mechanism of action as it directly activates cardiac myosin without altering calcium homeostasis. This distinct mechanism reduces the risk of adverse effects associated with traditional inotropic agents, such as arrhythmias and increased myocardial oxygen consumption. Additionally, the incorporation of deuterium atoms enhances the compound’s stability and metabolic profile, making it a promising candidate for further therapeutic development.
Biological Activity
Omecamtiv mecarbil-d8 is a deuterated derivative of omecamtiv mecarbil, a selective cardiac myosin activator under investigation for treating heart failure with reduced ejection fraction (HFrEF). This compound enhances cardiac contractility by stabilizing myosin in a conformation that promotes interaction with actin filaments, thereby increasing force generation during myocardial contraction without elevating intracellular calcium levels. This unique mechanism positions this compound as a promising therapeutic option for patients with heart failure who cannot tolerate traditional inotropic therapies.
The primary biological activity of this compound involves the following:
- Cardiac Myosin Activation : The compound selectively binds to cardiac myosin, enhancing its interaction with actin and improving contractility without increasing myocardial oxygen demand or calcium levels .
- Calcium Homeostasis : Unlike conventional inotropic agents, this compound does not raise intracellular calcium concentrations, thus minimizing the risk of arrhythmias and myocardial ischemia often associated with other heart failure treatments .
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties, including:
- High Bioavailability : The compound exhibits approximately 93% bioavailability due to minimal first-pass metabolism .
- Metabolic Pathways : The metabolism primarily involves the M3 biotransformation pathway (47%) and CYP2D6 (27%), with potential interactions involving CYP3A .
Clinical Efficacy
Several clinical trials have evaluated the efficacy of omecamtiv mecarbil in patients with HFrEF. Key findings include:
- Improvement in Cardiac Function : Clinical studies have shown that omecamtiv mecarbil significantly improves left ventricular ejection fraction (LVEF) and reduces heart rate and NT-proBNP levels compared to placebo .
- Safety Profile : A systematic review indicated no significant increase in adverse events or mortality associated with omecamtiv mecarbil treatment, underscoring its safety in heart failure patients .
Comparative Analysis
The following table compares this compound with other cardiac agents:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Omecamtiv Mecarbil | Cardiac myosin activator | Enhances contractility without increasing calcium levels |
Levosimendan | Calcium sensitizer and phosphodiesterase inhibitor | Increases calcium sensitivity; affects calcium levels |
Dobutamine | Beta-adrenergic agonist | Increases heart rate and contractility via adrenergic pathways |
Milrinone | Phosphodiesterase inhibitor | Increases cAMP levels leading to enhanced contractility |
Case Studies
- COSMIC-HF Trial : This trial involved 448 patients randomized to receive either placebo or omecamtiv mecarbil at varying doses. Results showed significant improvements in health-related quality of life (HRQL) scores, particularly in physical limitations and overall symptom burden .
- GALACTIC-HF Trial : In this large-scale trial involving over 8,000 patients, omecamtiv mecarbil demonstrated a reduction in the composite endpoint of cardiovascular death or heart failure events compared to placebo, particularly benefiting patients with higher baseline NT-proBNP levels .
Properties
Molecular Formula |
C20H24FN5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2 |
InChI Key |
RFUBTTPMWSKEIW-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC |
Origin of Product |
United States |
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